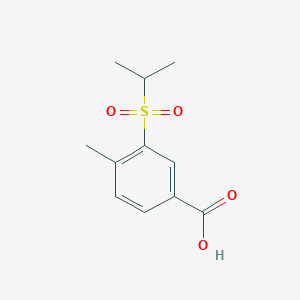
4-(4-Fluorobenzyloxy)Phenol
Descripción general
Descripción
4-(4-Fluorobenzyloxy)Phenol is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyloxy)Phenol typically involves the reaction of 4-fluorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorobenzyloxy)Phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the phenol group, the compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions
Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Sodium dichromate or potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride or tin(II) chloride.
Major Products Formed
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Aplicaciones Científicas De Investigación
4-(4-Fluorobenzyloxy)Phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorobenzyloxy)Phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)

![3-[Bis(prop-2-enyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7524624.png)
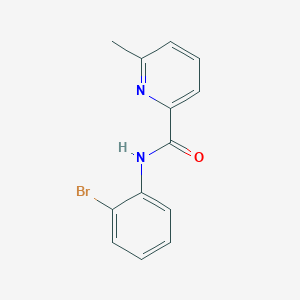
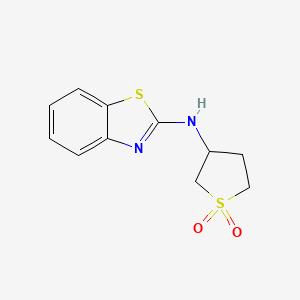
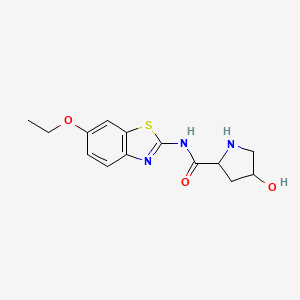
![4-[[2-(4-Methylphenyl)acetyl]amino]benzoic acid](/img/structure/B7524637.png)
![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]ethanamine](/img/structure/B7524640.png)
![1-cyclohex-3-en-1-yl-N-[(3-fluorophenyl)methyl]methanamine](/img/structure/B7524650.png)

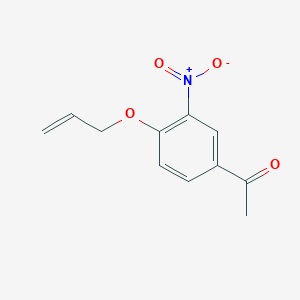
![1-[(5-Amino-2-methoxyphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7524684.png)
![2-amino-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanol](/img/structure/B7524685.png)
